molecular formula C11H8ClNO2 B2866514 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione CAS No. 928710-58-1

1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2866514
CAS No.: 928710-58-1
M. Wt: 221.64
InChI Key: NLZKICUMYMYKER-UHFFFAOYSA-N
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Description

The compound “1-(2-chloro-4-methylphenyl)ethan-1-one” is a related compound with the molecular formula C9H9ClO . It has a molecular weight of 168.62 g/mol . Another related compound is “2-Chloro-4-methylphenol” with the molecular formula C7H7ClO .


Synthesis Analysis

While specific synthesis methods for “1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione” were not found, a related compound “1-(2-chloro-4-methylphenyl)ethan-1-one” was mentioned in the context of RNA synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2-chloro-4-methylphenyl)ethan-1-one” includes a chlorine atom and a methyl group attached to a phenyl ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(2-chloro-4-methylphenyl)ethan-1-one” include a molecular weight of 168.62 g/mol, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been explored as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds exhibit good inhibitory properties, with effectiveness increasing alongside concentration. The adsorption of these derivatives on the carbon steel surface follows Langmuir's adsorption isotherm, indicating chemisorption as the primary mechanism. Such findings underscore the potential of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione derivatives in corrosion prevention applications in acidic environments (Zarrouk et al., 2015).

Photoluminescence and Electronic Applications

Conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units, related to the core structure of this compound, have been synthesized for their photoluminescent properties and potential in electronic applications. These polymers exhibit strong photoluminescence and enhanced photochemical stability, making them suitable for use in electronic devices like organic light-emitting diodes (OLEDs) and solar cells (Beyerlein & Tieke, 2000).

Glycolic Acid Oxidase Inhibition

Studies on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have identified them as potent inhibitors of glycolic acid oxidase (GAO), an enzyme implicated in conditions like primary hyperoxaluria. This inhibition could be leveraged in therapeutic strategies targeting diseases associated with excessive oxalate production (Rooney et al., 1983).

Electronic and Optical Materials

The incorporation of 1H-pyrrole-2,5-dione units into polymers has resulted in materials with strong fluorescence and high quantum yields. These properties are instrumental in the development of novel materials for optoelectronic applications, including light-emitting devices and photovoltaic cells. The tunability of electronic and optical properties through structural modifications of 1H-pyrrole-2,5-dione derivatives highlights their versatility and potential in advanced material science (Zhang & Tieke, 2008).

Electron Transport in Polymer Solar Cells

The design of novel conjugated polyelectrolytes based on 1H-pyrrole-2,5-dione backbones, such as PDPPNBr, has facilitated their application as effective electron transport layers in inverted polymer solar cells. Their ability to improve power conversion efficiencies exemplifies the utility of this compound derivatives in enhancing the performance of renewable energy technologies (Hu et al., 2015).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZKICUMYMYKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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